(Bromomethyl)(trimethyl)stannane
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Overview
Description
(Bromomethyl)(trimethyl)stannane: is an organotin compound with the molecular formula C4H11BrSn . It is a colorless liquid that is used in various organic synthesis processes. The compound is known for its reactivity and is often utilized in the formation of carbon-tin bonds, which are valuable in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Bromomethyl)(trimethyl)stannane can be synthesized through the reaction of trimethyltin chloride with bromomethane in the presence of a base such as sodium hydride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: (Bromomethyl)(trimethyl)stannane undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Stille Coupling: The reaction requires a palladium catalyst, such as , and is often carried out in the presence of a base like cesium fluoride (CsF) in solvents like dioxane or dimethylformamide (DMF).
Major Products:
Substitution Reactions: The major products are organotin compounds where the bromine atom is replaced by the nucleophile.
Stille Coupling: The major products are biaryl compounds or other coupled organic molecules.
Scientific Research Applications
(Bromomethyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in Stille coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their use as anticancer agents.
Industry: It is used in the production of various organotin compounds that are employed as stabilizers in PVC, catalysts in polymerization reactions, and intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Bromomethyl)(trimethyl)stannane involves the formation of carbon-tin bonds through nucleophilic substitution or coupling reactions. The tin atom in the compound acts as an electrophile, facilitating the substitution of the bromine atom by nucleophiles. In coupling reactions, the tin atom forms a complex with the palladium catalyst, enabling the transfer of organic groups and the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
- (Chloromethyl)(trimethyl)stannane
- (Iodomethyl)(trimethyl)stannane
- (Trimethylsilyl)methylstannane
Comparison: (Bromomethyl)(trimethyl)stannane is unique due to its reactivity and the ease with which it undergoes substitution and coupling reactions. Compared to its chloromethyl and iodomethyl counterparts, the bromomethyl derivative is often preferred in synthetic applications due to its balanced reactivity and stability. The trimethylsilyl derivative, while also reactive, is used in different contexts where silicon-tin bonds are required.
Properties
CAS No. |
23696-41-5 |
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Molecular Formula |
C4H11BrSn |
Molecular Weight |
257.74 g/mol |
IUPAC Name |
bromomethyl(trimethyl)stannane |
InChI |
InChI=1S/CH2Br.3CH3.Sn/c1-2;;;;/h1H2;3*1H3; |
InChI Key |
KMJJTEUJRQXQOS-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CBr |
Origin of Product |
United States |
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